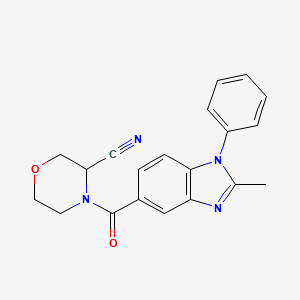

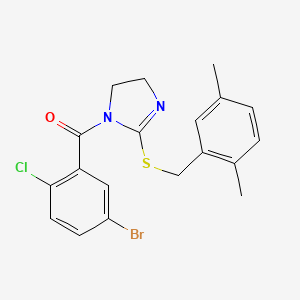

![molecular formula C24H21BrN2O B2709996 2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile CAS No. 900019-71-8](/img/structure/B2709996.png)

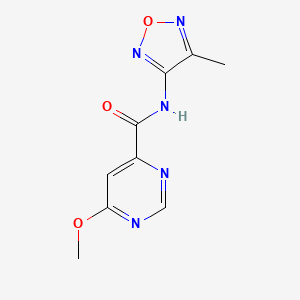

2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile” is a research chemical with the molecular formula C24H21BrN2O and a molecular weight of 433.349 . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound includes a benzochromene ring system, a tert-butylphenyl group, a bromine atom, and a nitrile group . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 594.6±50.0 °C . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Electrocatalytic Multicomponent Assembling

Electrocatalytic multicomponent assembling methodologies have been developed to efficiently synthesize chromene derivatives. A study by Vafajoo et al. (2014) demonstrates the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via an electrocatalytic multicomponent chain transformation. This process utilizes aryl aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, highlighting the potential of electrocatalysis in organic synthesis (Vafajoo et al., 2014).

Synthesis and Characterization of Benzochromene Derivatives

The synthesis and biological evaluation of benzochromene derivatives have been explored for their potential in cancer therapy. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating their anti-proliferative properties and DNA binding capabilities. These compounds showed cytotoxic activity against HT-29 cells, indicating their potential as chemotherapeutic agents (Ahagh et al., 2019).

Green Synthesis Approaches

Green chemistry principles have been applied to the synthesis of chromene derivatives, emphasizing environmentally friendly methods. El-Maghraby (2014) reported the synthesis of substituted chromenes via a three-component reaction using Rochelle salt as a novel, green catalyst. This method provides an efficient and sustainable approach to synthesizing chromene derivatives with potential applications in drug development and materials science (El-Maghraby, 2014).

Antimicrobial Studies

The antimicrobial properties of chromene derivatives have been investigated, demonstrating their potential as antibacterial and antifungal agents. Kanakaraju and Chandramouli (2015) synthesized novel fused tetrazolylbenzo[h]chromenes and evaluated their antimicrobial activity, highlighting the therapeutic potential of these compounds in combating microbial infections (Kanakaraju & Chandramouli, 2015).

Fluorescence Sensing and Imaging

Benzo[h]chromene derivatives have been utilized as fluorescence sensors for the detection of metal ions, offering applications in environmental monitoring and bioimaging. Sinha et al. (2013) developed a benzo[h]chromene derivative as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating its utility in living cell imaging and highlighting the versatility of chromene derivatives in analytical chemistry (Sinha et al., 2013).

作用機序

The mechanism of action for this compound is not provided in the search results. It’s important to note that this compound is intended for research use only.

特性

IUPAC Name |

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBKUJBWIBQFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

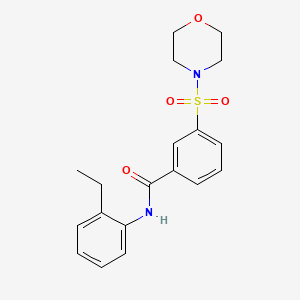

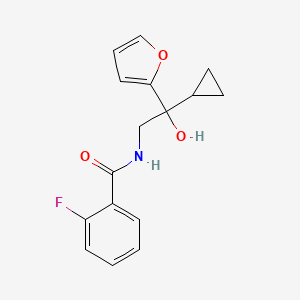

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

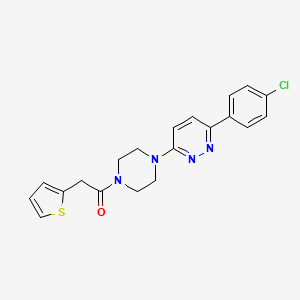

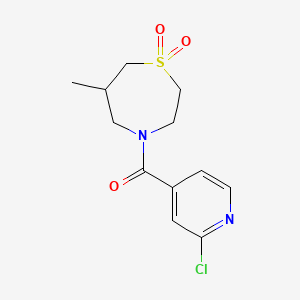

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)

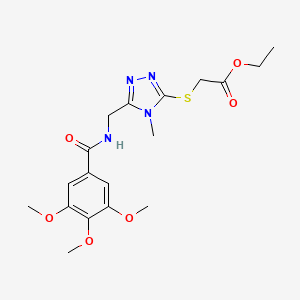

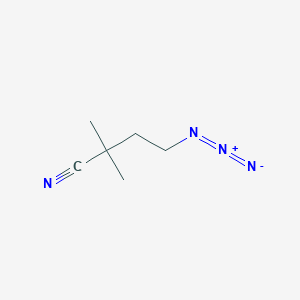

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)